methyl 5'-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-2,3'-bithiophene-4'-carboxylate
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Overview
Description
METHYL 5’-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is a complex organic compound that features a combination of chromene, thiophene, and acetamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5’-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE typically involves multiple steps:
Final Esterification: The final step involves the esterification of the carboxylate group with methanol to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
METHYL 5’-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The chromene and thiophene moieties can be oxidized under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, particularly at the carbonyl and thiophene sites.
Substitution: The acetamido and ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
METHYL 5’-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 5’-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Shares the chromene core but differs in the functional groups attached.
7-(Carboxymethoxy)-4-methylchromen-2-one: Similar chromene structure with different substituents.
8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Another chromene derivative with an iodo substituent.
Uniqueness
METHYL 5’-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is unique due to its combination of chromene, thiophene, and acetamido groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H17NO6S2 |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
methyl 2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H17NO6S2/c1-12-8-19(25)29-16-9-13(5-6-14(12)16)28-10-18(24)23-21-20(22(26)27-2)15(11-31-21)17-4-3-7-30-17/h3-9,11H,10H2,1-2H3,(H,23,24) |
InChI Key |
VUEBPJUHPIXWMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=C(C(=CS3)C4=CC=CS4)C(=O)OC |
Origin of Product |
United States |
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